1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one
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Overview
Description
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C6H4BrClOS and a molecular weight of 239.52 g/mol . This compound is characterized by the presence of a thiophene ring substituted with bromine and chlorine atoms, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one typically involves the bromination and chlorination of thiophene derivatives. One common method includes the reaction of 2-acetylthiophene with bromine and chlorine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity and interaction with biological molecules . The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes .
Comparison with Similar Compounds
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one can be compared with similar compounds such as:
- 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
- 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
- 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one
These compounds share similar structural features but differ in the position of substituents or additional functional groups, which can influence their reactivity and applications .
Properties
Molecular Formula |
C6H4BrClOS |
---|---|
Molecular Weight |
239.52 g/mol |
IUPAC Name |
1-(4-bromo-5-chlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4BrClOS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 |
InChI Key |
DZXBWDKPYHIOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Cl)Br |
Origin of Product |
United States |
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